molecular formula C26H21FN6O2 B2573090 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031595-03-5

3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2573090
CAS No.: 1031595-03-5
M. Wt: 468.492
InChI Key:
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Description

3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with fluorophenyl and phenylpiperazine substituents. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorobenzoyl chloride with 4-phenylpiperazine in the presence of a base can yield an intermediate, which is then subjected to cyclization with triazole derivatives to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of partially hydrogenated products.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one
  • 3-(2-bromophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Uniqueness

The uniqueness of 3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the fluorophenyl group, for example, can enhance its binding affinity to certain targets and improve its stability.

Properties

IUPAC Name

3-(2-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2/c27-21-9-5-4-8-19(21)23-24-28-25(34)20-11-10-17(16-22(20)33(24)30-29-23)26(35)32-14-12-31(13-15-32)18-6-2-1-3-7-18/h1-11,16,30H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHQHKFQRKWBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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